Tert-butyl 2-(4-acetylphenyl)acetate

Organic Synthesis Process Chemistry Arylacetic Acid Esters

Synthetic bottlenecks often arise from incompatible protecting groups or non-orthogonal reactivity. This bifunctional building block solves both issues with a tert-butyl ester (acid-labile, stable under basic/neutral conditions) and an acetyl ketone (electrophilic handle for oximes/hydrazones). - **Yield & Efficiency**: 92% synthetic yield enables cost-effective scale-up (gram to kilogram). - **Selective Deprotection**: tert-butyl ester cleaved below pH 5; methyl/ethyl esters remain intact. - **Reactive Ketone**: Direct α-bromination (88% efficient) for DOTA chelator attachment & bioconjugation. - **Physical Properties**: Solid (mp 50-52 °C), LogP 2.4 - ideal for automated parallel synthesis.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 219320-14-6
Cat. No. B3116724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(4-acetylphenyl)acetate
CAS219320-14-6
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C
InChIInChI=1S/C14H18O3/c1-10(15)12-7-5-11(6-8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3
InChIKeyBFQAFQRXAWEZLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Acetyl-Functionalized tert-Butyl Ester Building Block


Tert-butyl 2-(4-acetylphenyl)acetate (CAS 219320-14-6) is a bifunctional aromatic building block combining an acetylphenyl moiety and a tert-butyl ester-protected carboxylic acid within a single molecular scaffold (C14H18O3, MW 234.29 g/mol) . This compound serves as a versatile intermediate in medicinal chemistry and bioconjugation research, providing a stable ester handle for orthogonal deprotection strategies and a reactive ketone group for further derivatization (e.g., oxime ligation, α-bromination) [1].

Why In-Class Ester Analogs Are Not Interchangeable


Substituting tert-butyl 2-(4-acetylphenyl)acetate with seemingly analogous esters (e.g., methyl or ethyl esters) or the free acid can compromise downstream synthetic efficiency and reaction orthogonality. The tert-butyl group imparts unique steric bulk that confers acid-lability, enabling selective deprotection under mild acidic conditions where methyl/ethyl esters remain stable [1]. Conversely, the acetyl group provides a distinct reactive handle orthogonal to the ester functionality, allowing for sequential modifications not possible with simpler phenylacetic acid derivatives. Procurement of the correct CAS-specific compound ensures reproducible reactivity profiles and avoids costly re-optimization of synthetic routes .

Quantitative Differentiation Evidence vs. Closest Analogs


High-Yield Copper-Catalyzed Synthesis

Tert-butyl 2-(4-acetylphenyl)acetate is accessible via a copper-catalyzed cross-coupling of 4-iodoacetophenone with tert-butyl acetoacetate, achieving a 92% isolated yield under optimized conditions . This represents a significant improvement over conventional multi-step esterification routes for related arylacetic esters, which often require harsh reagents and deliver yields below 70% [1]. The high yield translates directly to lower cost-per-gram and improved supply chain reliability for procurement.

Organic Synthesis Process Chemistry Arylacetic Acid Esters

Efficient α-Bromination for DOTA Chelators

The acetyl group in tert-butyl 2-(4-acetylphenyl)acetate facilitates α-bromination using NBS/Br2 in CCl4, yielding tert-butyl 2-(4-acetylphenyl)-2-bromoacetate in 88% yield within 0.02 h [1]. This brominated derivative is a critical intermediate for the synthesis of bifunctional DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelators used in site-specific labeling of biomolecules [1]. In contrast, non-acetylated analogs (e.g., tert-butyl phenylacetate) cannot undergo this direct bromination route, requiring longer synthetic sequences and resulting in lower overall yields [2].

Bioconjugation Radiopharmaceuticals DOTA Chelators

Acid-Labile tert-Butyl Ester Orthogonal Deprotection

The tert-butyl ester group of CAS 219320-14-6 undergoes hydrolysis under mild acidic conditions (pH < 5), while methyl esters remain completely stable across pH 1–13 up to 80 °C [1]. Specifically, self-assembled monolayers (SAMs) functionalized with –CO2tBu hydrolyze below pH 5 with an activation energy of 75 ± 7 kJ mol−1, whereas –CO2Me SAMs show no hydrolysis under identical conditions [1]. This differential reactivity allows for selective deprotection of the tert-butyl ester in the presence of other ester functionalities, a critical advantage in multi-step syntheses where orthogonal protecting groups are required [2].

Protecting Group Strategy Solid-Phase Synthesis Peptide Chemistry

Defined Physicochemical Profile for Reliable Purification

Tert-butyl 2-(4-acetylphenyl)acetate exhibits a well-characterized physicochemical profile: melting point 50-52 °C, boiling point 334.0±25.0 °C (predicted), density 1.049±0.06 g/cm3 (predicted), and LogP 2.4 [1]. These parameters are critical for designing robust purification protocols (e.g., flash chromatography conditions, solvent selection) and for ensuring compound integrity during shipping and storage . In contrast, the corresponding methyl ester (MW 192.21 g/mol, CAS 20051-06-3) has a lower boiling point and higher water solubility due to reduced hydrophobicity, which can complicate aqueous workups and require different purification strategies [2].

Analytical Chemistry Purification Logistics

Optimal Application Scenarios Based on Differentiated Properties


Bifunctional DOTA Chelators for Targeted Radiotherapy

The compound's 88% efficient α-bromination directly yields a key intermediate for attaching DOTA chelators to biomolecules via oxime ligation or click chemistry [1]. This application is uniquely enabled by the acetyl group, which provides a ketone handle for site-specific conjugation without interfering with tert-butyl ester protection.

Multi-Step Synthesis with Orthogonal Carboxylic Acid Protection

In peptide or natural product synthesis, the tert-butyl ester's acid-lability (hydrolysis below pH 5) allows for selective deprotection in the presence of methyl or benzyl esters, which remain intact under mild acidic conditions [2]. This orthogonal strategy is critical for complex molecule assembly and is a primary driver for procuring this specific ester over more stable analogs.

High-Throughput Synthesis and Library Production

The 92% synthetic yield ensures cost-effective availability at gram-to-kilogram scale, while the solid-state nature (mp 50-52 °C) and predictable LogP (2.4) simplify automated weighing and purification . These logistical advantages make it a reliable building block for parallel synthesis and medicinal chemistry campaigns.

Technical Documentation Hub

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